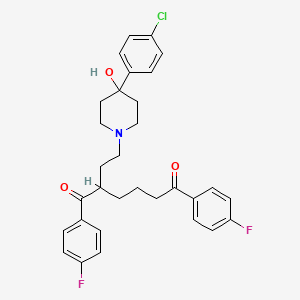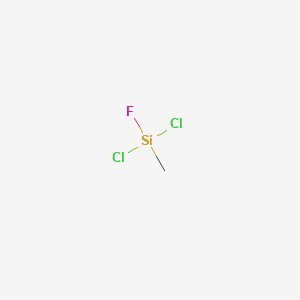![molecular formula C38H34F5NO14 B13424585 (2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate” is a complex organic molecule that features multiple functional groups, including fluorinated aromatic rings, fluorenylmethoxycarbonyl (Fmoc) protecting groups, and acetylated sugar moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pentafluorophenyl group: This can be achieved through the fluorination of a phenyl ring using reagents like elemental fluorine or other fluorinating agents.
Introduction of the Fmoc group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base.
Glycosylation: The acetylated sugar moiety can be introduced through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Coupling reactions: The final assembly of the molecule may involve coupling reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Coupling agents: N,N’-Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting groups: The Fmoc group is commonly used as a protecting group in peptide synthesis.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine
Therapeutic agents: Potential use as a therapeutic agent or in the development of drug delivery systems.
Industry
Materials science: Use in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4,5,6-pentafluorophenyl) (2S)-2-[tert-butoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
- (2,3,4,5,6-pentafluorophenyl) (2S)-2-[benzyloxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
Uniqueness
The uniqueness of the compound lies in its combination of fluorinated aromatic rings, Fmoc protecting groups, and acetylated sugar moieties, which confer unique chemical and physical properties. These properties can be exploited in various scientific and industrial applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C38H34F5NO14 |
|---|---|
Poids moléculaire |
823.7 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H34F5NO14/c1-16(46)52-15-26-32(54-17(2)47)34(55-18(3)48)35(56-19(4)49)36(57-26)44(25(13-45)37(50)58-33-30(42)28(40)27(39)29(41)31(33)43)38(51)53-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32,34-36,45H,13-15H2,1-4H3/t25-,26+,32-,34-,35+,36+/m0/s1 |
Clé InChI |
DGFICTNJXFLZHA-JEJDGWSKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


pyridine](/img/structure/B13424508.png)
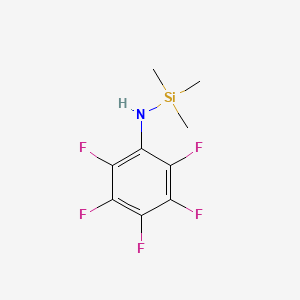

![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
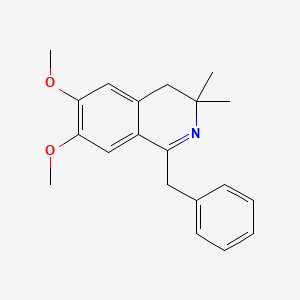


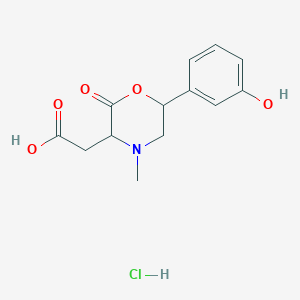


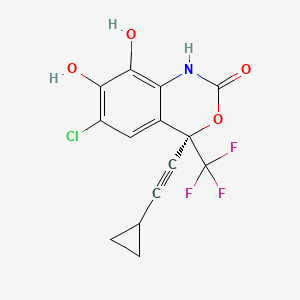
![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)
